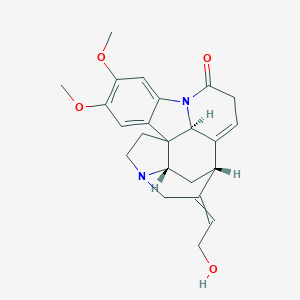![molecular formula C20H19ClF3N3O3 B236627 N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells.
Wirkmechanismus
TAK-659 selectively inhibits the activity of BTK, a protein kinase that plays a crucial role in B-cell development and activation. BTK is involved in the signaling pathway that leads to the activation of B-cells, which are responsible for producing antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can be beneficial in diseases where B-cell activation is dysregulated, such as autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. In preclinical studies, TAK-659 has been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it challenging to work with in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Another potential direction is the development of TAK-659 analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with piperazine, followed by the addition of 4-nitrophenyl hydrazine and trifluoroacetic anhydride. The resulting product is then reduced with palladium on carbon to yield TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell activation and proliferation, leading to the suppression of autoimmune responses. TAK-659 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C20H19ClF3N3O3 |
|---|---|
Molekulargewicht |
441.8 g/mol |
IUPAC-Name |
N-[4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H19ClF3N3O3/c1-30-17-7-2-13(21)12-16(17)18(28)27-10-8-26(9-11-27)15-5-3-14(4-6-15)25-19(29)20(22,23)24/h2-7,12H,8-11H2,1H3,(H,25,29) |
InChI-Schlüssel |
BMMLMKBQJPUSSZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)



![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)